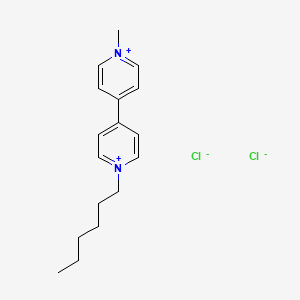

1-Hexyl-1'-methyl-4,4'-bipyridin-1-ium dichloride

Description

1-Hexyl-1’-methyl-4,4’-bipyridin-1-ium dichloride is a bipyridinium compound, which belongs to the family of viologens. These compounds are known for their redox properties and are widely used in various fields such as electrochemistry, molecular electronics, and supramolecular chemistry .

Properties

CAS No. |

116911-79-6 |

|---|---|

Molecular Formula |

C17H24Cl2N2 |

Molecular Weight |

327.3 g/mol |

IUPAC Name |

1-hexyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride |

InChI |

InChI=1S/C17H24N2.2ClH/c1-3-4-5-6-11-19-14-9-17(10-15-19)16-7-12-18(2)13-8-16;;/h7-10,12-15H,3-6,11H2,1-2H3;2*1H/q+2;;/p-2 |

InChI Key |

DYIJZLBEDLUOMI-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexyl-1’-methyl-4,4’-bipyridin-1-ium dichloride typically involves the Zincke reaction. This reaction involves the condensation of nucleophilic amines with N-(2,4-dinitrophenyl)pyridinium salts. For instance, the reaction of 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride with hexylamine and methylamine can yield the desired product .

Industrial Production Methods

the Zincke reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1-Hexyl-1’-methyl-4,4’-bipyridin-1-ium dichloride undergoes various types of chemical reactions, including:

Redox Reactions: The compound can undergo reversible one- and two-electron reductions, which are accompanied by changes in its UV-vis absorption spectra.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the bipyridinium core.

Common Reagents and Conditions

Redox Reactions: Common reagents include reducing agents such as triethylamine and electrochemical methods.

Substitution Reactions: Reagents such as alkyl halides and nucleophiles are commonly used under mild to moderate conditions.

Major Products

Scientific Research Applications

1-Hexyl-1’-methyl-4,4’-bipyridin-1-ium dichloride has several scientific research applications:

Electrochemistry: Used in the development of redox flow batteries and electrochromic devices due to its reversible redox properties.

Molecular Electronics: Employed in the construction of molecular switches and electronic devices.

Supramolecular Chemistry: Utilized in the formation of supramolecular complexes and materials with tunable properties.

Catalysis: Acts as a ligand in the synthesis of metal-containing nanoparticles and catalysts.

Mechanism of Action

The mechanism of action of 1-Hexyl-1’-methyl-4,4’-bipyridin-1-ium dichloride involves its redox properties. The compound can undergo reversible one- and two-electron reductions, which result in changes in its electronic and optical properties. These redox processes are crucial for its applications in electrochemical and electronic devices .

Comparison with Similar Compounds

Similar Compounds

4,4’-Bipyridine: A precursor to various bipyridinium compounds, including paraquat.

2,2’-Bipyridine: A chelating ligand used in coordination chemistry.

3,4’-Bipyridine: Used in the synthesis of pharmaceuticals such as inamrinone and milrinone.

Uniqueness

1-Hexyl-1’-methyl-4,4’-bipyridin-1-ium dichloride is unique due to its specific substitution pattern, which imparts distinct redox properties and makes it suitable for specialized applications in electrochemistry and molecular electronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.